REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.[Cl:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1>CS(C)=O>[Br:1][C:2]1[C:3]([NH:17][C:16]2[CH:18]=[CH:19][C:13]([Cl:12])=[CH:14][CH:15]=2)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1
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Name
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|
Quantity
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2.374 g
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Type
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reactant
|
Smiles
|
BrC=1C(=NC=C(C1)[N+](=O)[O-])Cl
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Name
|
|
Quantity
|
2.55 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(N)C=C1
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between water and ethyl acetate
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Type
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CUSTOM
|
Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with additional ethyl acetate twice
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Type
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WASH
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Details
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The combined organic layers were washed with saturated aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified on silica gel eluting with 1:20 ethyl acetate/heptanes
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
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CUSTOM
|
Details
|
This material was then triturated with 10% ethyl acetate in heptanes
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)[N+](=O)[O-])NC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.85 mmol | |
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 68.5% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |